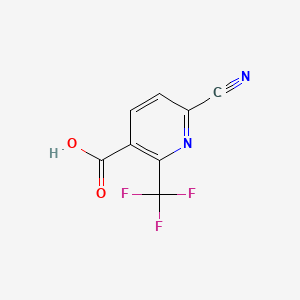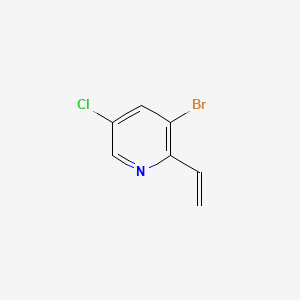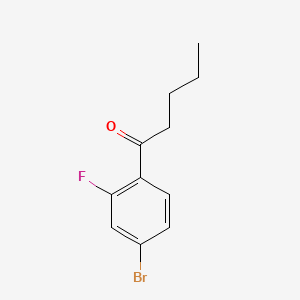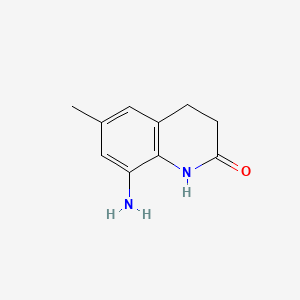
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It features a cyclohexanone ring substituted with a 1,3-benzodioxole moiety, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-benzodioxole under specific conditions. The reaction is usually catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve scalability.
Análisis De Reacciones Químicas
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone include:
4-(1,3-Benzodioxol-5-yloxy)cyclohexanol: This compound has a similar structure but with an alcohol group instead of a ketone.
4-(1,3-Benzodioxol-5-yloxy)cyclohexane: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.
1,3-Benzodioxole: The parent compound of the benzodioxole moiety, which can undergo similar substitution reactions.
The uniqueness of this compound lies in its combination of the benzodioxole and cyclohexanone functionalities, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
1252607-54-7 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.251 |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yloxy)cyclohexan-1-one |
InChI |
InChI=1S/C13H14O4/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h5-7,10H,1-4,8H2 |
Clave InChI |
ZFVSEWFDPBANON-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1OC2=CC3=C(C=C2)OCO3 |
Sinónimos |
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)



![2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine](/img/structure/B582458.png)


![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)

![3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B582467.png)



